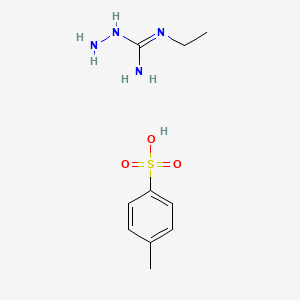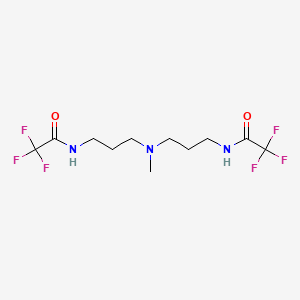
magnesium;2-pent-4-ynoxyoxane;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-pent-4-ynoxyoxane;bromide is an organometallic compound that combines magnesium, bromine, and an organic moiety containing an oxane ring and a pent-4-ynoxy group. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2-pent-4-ynoxyoxane;bromide typically involves the reaction of magnesium with an appropriate organic halide in the presence of a suitable solvent. One common method is the Grignard reaction, where magnesium metal reacts with an organic bromide in an anhydrous ether solvent to form the desired organomagnesium compound . The reaction is usually carried out under an inert atmosphere to prevent the reaction of magnesium with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers to maintain the reaction temperature and prevent the loss of volatile solvents. The reaction mixture is typically stirred continuously to ensure complete reaction of the magnesium metal with the organic bromide.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2-pent-4-ynoxyoxane;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups to form alcohols.
Oxidation: The organic moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The bromide ion can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (for nucleophilic addition), oxidizing agents (for oxidation reactions), and various nucleophiles (for substitution reactions). The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the organomagnesium compound.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while oxidation reactions could produce ketones or carboxylic acids.
Applications De Recherche Scientifique
Magnesium;2-pent-4-ynoxyoxane;bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of magnesium;2-pent-4-ynoxyoxane;bromide involves the formation of a reactive organomagnesium species that can participate in nucleophilic addition, substitution, and other reactions. The magnesium atom acts as a Lewis acid, coordinating with the organic moiety and facilitating the transfer of electrons to electrophilic centers . This coordination enhances the reactivity of the compound and allows it to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium bromide: A simpler organomagnesium compound used in similar types of reactions but with less complexity in its organic moiety.
Grignard Reagents: A broad class of organomagnesium compounds with varying organic groups, used extensively in organic synthesis.
Uniqueness
Magnesium;2-pent-4-ynoxyoxane;bromide is unique due to its specific combination of an oxane ring and a pent-4-ynoxy group, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in the synthesis of complex organic molecules and in applications requiring specific functional group transformations.
Propriétés
Numéro CAS |
169170-74-5 |
|---|---|
Formule moléculaire |
C10H15BrMgO2 |
Poids moléculaire |
271.43 g/mol |
Nom IUPAC |
magnesium;2-pent-4-ynoxyoxane;bromide |
InChI |
InChI=1S/C10H15O2.BrH.Mg/c1-2-3-5-8-11-10-7-4-6-9-12-10;;/h10H,3-9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
HKZOEMFTUSGLNE-UHFFFAOYSA-M |
SMILES canonique |
[C-]#CCCCOC1CCCCO1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)



![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)


![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)


